molecular formula C20H22N2O4 B3450192 N-(1,3-benzodioxol-5-ylmethyl)-4-(4-morpholinylmethyl)benzamide

N-(1,3-benzodioxol-5-ylmethyl)-4-(4-morpholinylmethyl)benzamide

Cat. No. B3450192
M. Wt: 354.4 g/mol
InChI Key: VPKCNSCCNRHHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-(4-morpholinylmethyl)benzamide, also known as BDBM, is a chemical compound that has been of great interest to the scientific community due to its potential applications in medical research. BDBM is a type of benzamide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-(4-morpholinylmethyl)benzamide is not fully understood, but it is believed to be mediated through the modulation of certain receptors and enzymes in the body. This compound has been shown to interact with the dopamine transporter and the serotonin transporter, which are involved in the regulation of mood and behavior. This compound has also been found to inhibit the activity of certain enzymes, such as monoamine oxidase, which are involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body, including the modulation of neurotransmitter levels, the inhibition of oxidative stress, and the induction of apoptosis in cancer cells. This compound has also been found to have anti-inflammatory and analgesic effects, which may be useful in the treatment of certain conditions.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-4-(4-morpholinylmethyl)benzamide has several advantages as a research tool, including its high potency and selectivity for certain receptors and enzymes. However, this compound also has some limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action and physiological effects.

Future Directions

There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-4-(4-morpholinylmethyl)benzamide, including the development of more potent and selective analogs, the investigation of its potential applications in other fields, such as immunology and cardiology, and the exploration of its potential as a therapeutic agent for various diseases. Further research is needed to fully understand the potential of this compound and its derivatives in medical research.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-4-(4-morpholinylmethyl)benzamide has been widely used in scientific research due to its potential applications in various fields, including neurology, oncology, and pharmacology. In neurology, this compound has been shown to have neuroprotective effects against oxidative stress and other neurodegenerative conditions. In oncology, this compound has been found to inhibit the growth of cancer cells and induce apoptosis in certain types of cancer. In pharmacology, this compound has been tested as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c23-20(21-12-16-3-6-18-19(11-16)26-14-25-18)17-4-1-15(2-5-17)13-22-7-9-24-10-8-22/h1-6,11H,7-10,12-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKCNSCCNRHHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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